molecular formula C23H24N4O2S B2516117 2-ethyl-5-[(3-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-31-7

2-ethyl-5-[(3-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2516117
CAS No.: 887220-31-7
M. Wt: 420.53
InChI Key: QNLDJOPWHZHTFD-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol core substituted with an ethyl group at position 2 and a bulky [(3-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl] moiety at position 3. The 3-methoxyphenyl group introduces electron-donating properties, while the tetrahydroisoquinoline fragment may enhance lipophilicity and CNS permeability. Such hybrid structures are often explored for antimicrobial, anticancer, and CNS-targeted activities due to their modular synthetic adaptability .

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-19-24-23-27(25-19)22(28)21(30-23)20(16-9-6-10-18(13-16)29-2)26-12-11-15-7-4-5-8-17(15)14-26/h4-10,13,20,28H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLDJOPWHZHTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-[(3-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, followed by their fusion to form the triazolothiazole core. The methoxyphenyl and tetrahydroisoquinoline groups are then introduced through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-[(3-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-ethyl-5-[(3-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: Its structural features could be exploited in the design of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-ethyl-5-[(3-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 887220-25-9)

  • Key differences : Replaces the 3-methoxyphenyl group with a 2-chlorophenyl substituent.
  • The dihydroisoquinoline moiety (vs. tetrahydroisoquinoline) reduces ring saturation, possibly affecting conformational flexibility .
  • Pharmacological implications : Chlorinated aromatic systems often enhance antimicrobial potency but may reduce solubility compared to methoxy derivatives .

b. 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl acetate (CAS 618853-10-4)

  • Key differences : Features an acetate group and ethoxy substituent, with a fully oxidized thiazolo-triazolone core.
  • Impact : The acetate ester improves metabolic stability and bioavailability. The dimethoxyphenyl group enhances π-π interactions in hydrophobic binding pockets .
  • Synthesis : Prepared via condensation reactions using POCl₃, similar to methods in triazolo-thiadiazole synthesis .

c. 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Key differences: Incorporates a pyrazole ring instead of tetrahydroisoquinoline.
  • Pharmacological activity: Demonstrated antifungal activity via molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6). The methoxyphenyl group aligns with the target compound’s substitution pattern, suggesting shared mechanisms .
Pharmacological Activity Comparison
Compound Core Structure Key Substituents Reported Activities Target/Mechanism
Target Compound Triazolo[3,2-b]thiazol-6-ol 3-Methoxyphenyl, tetrahydroisoquinoline Anticipated: Antimicrobial, CNS Likely enzyme inhibition (e.g., kinases)
CAS 887220-25-9 Triazolo[3,2-b]thiazol-6-ol 2-Chlorophenyl, dihydroisoquinoline Antimicrobial Not specified
CAS 618853-10-4 Triazolo[3,2-b]thiazol-6-one 3,4-Dimethoxyphenyl, acetate Potential: Anti-inflammatory COX-2 inhibition (hypothesized)
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole Ethyl, isobutylphenyl Antimicrobial, antifungal Lanosterol 14-α-demethylase inhibition

Activity Trends :

  • Electron-donating groups (e.g., methoxy) : Enhance solubility and interactions with polar enzyme active sites .
  • Bulky substituents (e.g., tetrahydroisoquinoline): Improve CNS penetration but may reduce metabolic stability .

a. Solubility and Lipophilicity

  • The target compound’s tetrahydroisoquinoline and methoxyphenyl groups likely confer moderate lipophilicity (logP ~3–4), comparable to CAS 887220-25-9 (MW 424.9) .
  • CAS 618853-10-4’s acetate ester increases hydrophilicity, improving aqueous solubility .

Biological Activity

The compound 2-ethyl-5-[(3-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a triazole and thiazole moiety suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC20H24N4O2S
Molecular Weight396.49 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Antioxidant Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. The compound's structure may allow it to activate the Nrf2 pathway, which regulates the expression of antioxidant proteins.

Antitumor Activity

Several studies have highlighted the potential antitumor effects of similar triazole derivatives. The compound may inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways. For instance, it may modulate the PI3K/Akt and MAPK pathways, leading to reduced cell survival in malignant cells.

Neuroprotective Effects

The tetrahydroisoquinoline component of the compound is known for its neuroprotective properties. It may exert these effects by enhancing dopamine receptor activity or by acting as an antagonist to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Study 1: Antioxidant Efficacy

A recent study assessed the antioxidant capacity of various triazole derivatives. The compound was found to significantly reduce lipid peroxidation levels in vitro, indicating strong antioxidant activity (p < 0.05).

Study 2: Antitumor Mechanism

In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth with IC50 values reported at 15 µM for HeLa cells and 20 µM for MCF-7 cells. Mechanistic studies suggested that this effect was mediated through apoptosis induction as confirmed by flow cytometry analysis.

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